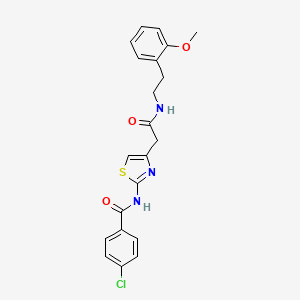

4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various benzamide derivatives with potential pharmacological activities has been explored in the provided papers. In one study, optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, known as TKS159, were prepared from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline. The absolute configurations of these isomers were determined spectroscopically, and their affinity for 5-HT4 receptors was assessed through a radioligand binding assay .

Another study focused on the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which were prepared using benzoyl chloride and hydrazine to synthesize substituted benzohydrazides, followed by the synthesis of N-(4-chloro benzylidene) aryl hydrazide. These derivatives were tested for antimicrobial activity against various bacterial and fungal species, with the observation that electron-donating groups on the phenyl ring enhanced antimicrobial activity .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been characterized using various spectroscopic and computational methods. For TKS159, two polymorphs, forms alpha and beta, were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. The polymorphs exhibited different X-ray powder diffraction patterns and thermal properties, with form alpha being thermodynamically more stable than form beta .

In another study, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray single crystal diffraction, IR-NMR spectroscopy, and density functional theory (DFT) computational methods. The crystal structure and optimized molecular geometry were compared, and various properties such as vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and frontier molecular orbitals were calculated .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their molecular structure and substituents. The antimicrobial activity of thiazole derivatives, for instance, is affected by the presence of electron-donating or withdrawing groups on the phenyl ring. Hydroxy and amino substituted derivatives showed maximum activity, while nitro substituted compounds exhibited very low activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their polymorphism, thermal stability, and spectroscopic characteristics, have been extensively studied. The two polymorphs of TKS159 displayed distinct thermal behaviors, with form beta showing a partial melting-induced phase transition to form alpha, followed by fusion. The IR spectra of these polymorphs also differed in their absorption bands, which were assigned to various functional groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

A study explored the synthesis of thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. Notably, a compound within this series demonstrated significant activity as an antimicrobial agent, while another showed prominent anticancer effects. This indicates the potential use of 4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide derivatives in developing treatments for microbial infections and cancer (Deep et al., 2016).

Anticancer Activity through Phthalocyanine Derivatives

Another research highlighted the synthesis of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing schiff base. These compounds exhibited high singlet oxygen quantum yield, making them highly suitable for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

In Vitro Anticancer Studies

Research on Co(II) complexes with derivatives including 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and similar compounds revealed promising in vitro cytotoxicity against human breast cancer cell lines, suggesting a potential for these compounds in anticancer drug development (Vellaiswamy & Ramaswamy, 2017).

Biological Activity Spectrum

A comprehensive investigation on the spectrum of biological activities for chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed that these compounds exhibited significant antimicrobial, antifungal, and photosynthetic electron transport inhibition activities. This broad spectrum of activity highlights the potential for these compounds in various biological applications (Imramovský et al., 2011).

Nematocidal Activity

The design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated notable nematocidal activity. This suggests the utility of these compounds in developing new nematicides, offering an alternative to traditional pesticides (Liu et al., 2022).

Eigenschaften

IUPAC Name |

4-chloro-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-28-18-5-3-2-4-14(18)10-11-23-19(26)12-17-13-29-21(24-17)25-20(27)15-6-8-16(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHPEDXBFTYUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)

![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)